molecular formula C6H7BrN2O B12517969 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12517969
M. Wt: 203.04 g/mol
InChI Key: ITYOMELWELHODZ-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. The bromine and ethyl substituents on the pyrazole ring make this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer and more efficient brominating agents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and aldehyde groups play crucial roles in these interactions, often forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents makes it a versatile compound for further chemical modifications and applications .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-bromo-1-ethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C6H7BrN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3

InChI Key

ITYOMELWELHODZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C=O)Br

Origin of Product

United States

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